molecular formula C19H15N3OS3 B13916982 [(4,5-Diphenyloxazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate

[(4,5-Diphenyloxazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate

Cat. No.: B13916982
M. Wt: 397.5 g/mol
InChI Key: UYBIZFPXIIZKCJ-UHFFFAOYSA-N
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Description

[(4,5-Diphenyloxazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an oxazole ring, phenyl groups, and a cyanocarbonimidodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4,5-Diphenyloxazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate typically involves multi-step organic reactions The initial step often includes the formation of the oxazole ring through cyclization reactions involving appropriate precursorsThe final step includes the incorporation of the cyanocarbonimidodithioate moiety under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

[(4,5-Diphenyloxazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(4,5-Diphenyloxazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(4,5-Diphenyloxazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C19H15N3OS3

Molecular Weight

397.5 g/mol

IUPAC Name

[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide

InChI

InChI=1S/C19H15N3OS3/c1-24-19(21-12-20)26-13-25-18-22-16(14-8-4-2-5-9-14)17(23-18)15-10-6-3-7-11-15/h2-11H,13H2,1H3

InChI Key

UYBIZFPXIIZKCJ-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC#N)SCSC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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